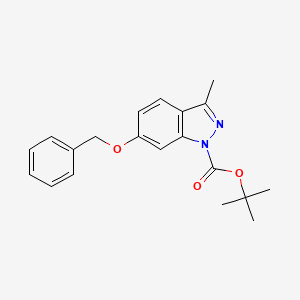

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester

Beschreibung

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a synthetic indazole derivative characterized by a benzyloxy group at the 6-position, a methyl substituent at the 3-position, and a tert-butyl ester moiety at the 1-carboxylic acid position. Indazole scaffolds are widely utilized in medicinal chemistry due to their bioisosteric relationship with indoles and purines, offering enhanced metabolic stability and binding affinity in drug design . The tert-butyl ester group serves as a protective moiety for carboxylic acids, enabling selective deprotection during multistep syntheses. The benzyloxy group may act as a temporary protecting group for hydroxyl functionalities or influence the compound’s lipophilicity and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

tert-butyl 3-methyl-6-phenylmethoxyindazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-17-11-10-16(24-13-15-8-6-5-7-9-15)12-18(17)22(21-14)19(23)25-20(2,3)4/h5-12H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUGEITWYFXHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions.

Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol in the presence of an acid catalyst.

Substitution Reactions: The phenylmethoxy group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to alcohols.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halides and organometallic compounds are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester has various scientific research applications, including:

Medicinal Chemistry: Used as a building block for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.

Biology: Studied for its potential biological activities and interactions with biological targets.

Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Wirkmechanismus

The mechanism of action of 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Indazole vs. Indole Derivatives

The indazole core in the target compound confers greater metabolic stability compared to indole derivatives due to the pyrazole ring’s resistance to oxidative degradation . However, the tert-butyl indole carboxylate in features a bulky terpene-derived side chain, which may enhance binding to hydrophobic pockets in biological targets (e.g., steroid receptors) but complicates synthetic scalability .

Benzyloxy vs. Iodomethyl Substituents

The benzyloxy group in the target compound contrasts with the iodomethyl group in ’s pyrrolidine derivative. While benzyloxy groups are typically cleaved via hydrogenolysis, iodomethyl groups participate in alkylation or cross-coupling reactions. This difference highlights divergent synthetic utilities: the target compound may serve as a protected intermediate, whereas the pyrrolidine derivative is a reactive building block .

tert-Butyl Ester Stability

All three compounds share a tert-butyl ester group, which is hydrolytically stable under neutral conditions but cleavable under strong acidic (e.g., TFA) or basic conditions. This feature is critical for controlled deprotection in multistep syntheses .

Biologische Aktivität

6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester is a compound that has garnered attention for its biological activities, particularly in relation to cannabinoid receptor modulation and potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Cannabinoid Receptor Modulation

Research indicates that 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester acts as a modulator of cannabinoid receptors, specifically the CB1 receptor. This modulation has implications for various conditions mediated by cannabinoid activity, such as pain and inflammation. The compound has been shown to exhibit agonistic properties at the CB1 receptor, which may contribute to its therapeutic potential in managing disorders like rheumatoid arthritis and osteoarthritis .

Antispermatogenic Activity

A related study on indazole derivatives highlighted the antispermatogenic effects of compounds similar to 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester. These compounds were observed to significantly affect testicular weight and inhibit spermatogenesis in animal models. Histological examinations revealed disorganization of seminiferous tubules, indicating potential applications in male contraceptive development .

Study on Cannabinoid Receptor Agonists

In a study focused on cannabinoid receptor agonists, 6-Benzyloxy-3-methyl-indazole-1-carboxylic acid tert-butyl ester was evaluated for its efficacy in modulating CB1 receptor activity. The results showed that the compound effectively enhanced CB1-mediated signaling pathways, suggesting its potential role in pain management therapies .

In Vitro Studies on Antispermatogenic Effects

In vitro studies conducted on similar indazole derivatives demonstrated significant inhibition of spermatogenesis. The findings suggested that these compounds could serve as effective agents in controlling fertility through their action on reproductive tissues .

Summary of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Cannabinoid Receptor Modulation | Agonistic action at CB1 receptor | Pain management, anti-inflammatory |

| Antispermatogenic | Inhibition of spermatogenesis | Male contraception |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.